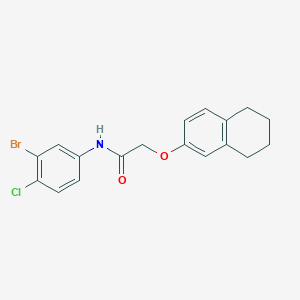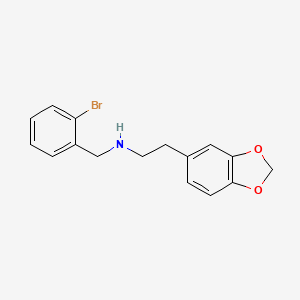
N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, commonly known as BCTN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BCTN is a selective antagonist of the G-protein coupled receptor, GPR139, which is predominantly expressed in the brain.
Wirkmechanismus
BCTN acts as a selective antagonist of GPR139, which is a G-protein coupled receptor that is predominantly expressed in the brain. GPR139 has been implicated in the regulation of various physiological processes such as circadian rhythm, feeding behavior, and mood disorders. BCTN binds to GPR139 and prevents the activation of downstream signaling pathways, leading to alterations in these physiological processes.
Biochemical and Physiological Effects:
BCTN has been shown to modulate various physiological processes such as circadian rhythm, feeding behavior, and mood disorders. In animal studies, BCTN has been shown to reduce depressive-like behavior and anxiety-like behavior. Furthermore, BCTN has been shown to alter the activity of dopaminergic and serotonergic neurons, which are implicated in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
BCTN has several advantages for laboratory experiments. It is a selective antagonist of GPR139, which allows for the specific modulation of this receptor without affecting other receptors. Furthermore, BCTN has been shown to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for in vivo studies. However, BCTN has some limitations for laboratory experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, the synthesis of BCTN requires technical expertise and specialized equipment.
Zukünftige Richtungen
There are several future directions for the study of BCTN. One potential direction is the investigation of the therapeutic potential of BCTN in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to elucidate the pharmacological properties of BCTN and its effects on other physiological processes. Finally, the development of more selective and potent GPR139 antagonists could lead to the identification of new therapeutic targets for the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of BCTN involves a series of chemical reactions that require technical expertise and specialized equipment. The first step involves the bromination of 3-chloroaniline to obtain 3-bromo-4-chloroaniline. The second step involves the reaction of 3-bromo-4-chloroaniline with 2-naphthol to obtain 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)aniline. Finally, the reaction of 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)aniline with chloroacetyl chloride leads to the formation of BCTN.
Wissenschaftliche Forschungsanwendungen
BCTN has been extensively studied for its potential applications in the field of neuroscience. GPR139, the receptor targeted by BCTN, is predominantly expressed in the brain and has been implicated in the regulation of various physiological processes such as circadian rhythm, feeding behavior, and mood disorders. BCTN has been shown to modulate the activity of GPR139, leading to alterations in these physiological processes. Furthermore, BCTN has been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO2/c19-16-10-14(6-8-17(16)20)21-18(22)11-23-15-7-5-12-3-1-2-4-13(12)9-15/h5-10H,1-4,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRLGNJMCSUKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)

![2,2-dimethyl-N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5137030.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137037.png)

![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)
![2,6-dimethoxy-4-{[4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5137061.png)



![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5137077.png)
